Cas no 2229170-64-1 (3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid)
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid
- EN300-1788605
- 2229170-64-1
-
- Inchi: 1S/C9H11NO5/c1-5-2-7(15-10-5)6(3-8(11)12)4-9(13)14/h2,6H,3-4H2,1H3,(H,11,12)(H,13,14)
- InChI Key: ARDXCXDZEDBXQM-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)C(CC(=O)O)CC(=O)O
Computed Properties
- Exact Mass: 213.06372245g/mol
- Monoisotopic Mass: 213.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 101Ų
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788605-0.05g |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid |
2229170-64-1 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1788605-0.1g |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid |
2229170-64-1 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1788605-0.25g |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid |
2229170-64-1 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1788605-0.5g |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid |
2229170-64-1 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1788605-1g |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid |
2229170-64-1 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1788605-2.5g |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid |
2229170-64-1 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1788605-5g |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid |
2229170-64-1 | 5g |
$4143.0 | 2023-09-19 | ||
| Enamine | EN300-1788605-10g |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid |
2229170-64-1 | 10g |
$6144.0 | 2023-09-19 | ||
| Enamine | EN300-1788605-1.0g |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid |
2229170-64-1 | 1g |
$0.0 | 2023-05-23 |
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid: A Comprehensive Overview
3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid, identified by the CAS number 2229170-64-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, polymer synthesis, and as a building block for advanced materials. The molecule combines the structural features of a 1,2-oxazole ring and a pentanedioic acid moiety, creating a versatile platform for chemical modifications and functionalization.
The 1,2-oxazole ring is a heterocyclic structure that imparts unique electronic properties to the compound. This aromatic system is known for its stability and ability to participate in various chemical reactions, making it a valuable component in organic synthesis. The 3-methyl substitution on the oxazole ring further enhances the compound's reactivity and selectivity in synthetic processes. The pentanedioic acid moiety, on the other hand, introduces carboxylic acid groups that can engage in hydrogen bonding and other non-covalent interactions, which are crucial for applications in supramolecular chemistry and crystal engineering.
Recent studies have explored the use of 3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid in the development of novel materials with tailored properties. For instance, researchers have investigated its role as a precursor for polyamides and polyesters, where the compound's carboxylic acid groups serve as reactive sites for polymerization. These materials exhibit improved mechanical strength and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries.
In addition to its material science applications, 3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid has shown promise in medicinal chemistry. The compound's ability to act as a scaffold for drug design has been leveraged in the development of bioactive molecules targeting various therapeutic areas. Recent research highlights its potential as an inhibitor of key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The molecule's unique structure allows for precise modulation of pharmacokinetic properties, enhancing its suitability as a lead compound in drug discovery.
The synthesis of 3-(3-methyl-1,2-oxazol-5-yl)pentanedioic acid involves a multi-step process that combines principles from organic synthesis and catalysis. A common approach involves the condensation of aldehydes with amino acids or related compounds under controlled conditions to form the oxazole ring. Subsequent oxidation or functionalization steps yield the pentanedioic acid moiety. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale applications.
From an environmental perspective, the ecological impact of 3-(3-methyl-1,2-oxazol-5-y l)pentanedioic acid has been studied to ensure its sustainable use. Research indicates that the compound exhibits low toxicity to aquatic organisms under standard testing conditions. Its biodegradability has also been assessed, with findings suggesting that it undergoes microbial degradation under aerobic conditions. These attributes align with current trends toward green chemistry and sustainable materials development.
In conclusion, 3-(3-methyl-1,2-o xazol -5 -yl ) pentanedioic acid (CAS No 2229170 -64 -1) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables innovative solutions in material science and drug discovery while maintaining compatibility with environmental sustainability goals. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing technological and medical frontiers.
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